molecular formula C19H15ClFN3O2S B14991433 5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(2-methoxyphenyl)pyrimidine-4-carboxamide

5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(2-methoxyphenyl)pyrimidine-4-carboxamide

Cat. No.: B14991433
M. Wt: 403.9 g/mol
InChI Key: SEDSPSLGFQVMKZ-UHFFFAOYSA-N
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Description

5-Chloro-2-{[(2-fluorophenyl)methyl]sulfanyl}-N-(2-methoxyphenyl)pyrimidine-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro, fluorophenyl, and methoxyphenyl groups. Its chemical properties make it a valuable subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-{[(2-fluorophenyl)methyl]sulfanyl}-N-(2-methoxyphenyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloropyrimidine-4-carboxylic acid with 2-fluorobenzyl mercaptan under specific conditions to form the intermediate compound. This intermediate is then reacted with 2-methoxyaniline to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-{[(2-fluorophenyl)methyl]sulfanyl}-N-(2-methoxyphenyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

5-Chloro-2-{[(2-fluorophenyl)methyl]sulfanyl}-N-(2-methoxyphenyl)pyrimidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-{[(2-fluorophenyl)methyl]sulfanyl}-N-(2-methoxyphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, it could act as an inhibitor of kinases or other signaling proteins, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-{[(4-fluorophenyl)methyl]sulfanyl}-N-(2-methylphenyl)pyrimidine-4-carboxamide
  • 5-Chloro-2-{[(2-fluorophenyl)methyl]sulfonyl}-N-(2-methoxyphenyl)pyrimidine-4-carboxamide

Uniqueness

Compared to similar compounds, 5-chloro-2-{[(2-fluorophenyl)methyl]sulfanyl}-N-(2-methoxyphenyl)pyrimidine-4-carboxamide exhibits unique properties due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where these unique properties are advantageous.

Properties

Molecular Formula

C19H15ClFN3O2S

Molecular Weight

403.9 g/mol

IUPAC Name

5-chloro-2-[(2-fluorophenyl)methylsulfanyl]-N-(2-methoxyphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C19H15ClFN3O2S/c1-26-16-9-5-4-8-15(16)23-18(25)17-13(20)10-22-19(24-17)27-11-12-6-2-3-7-14(12)21/h2-10H,11H2,1H3,(H,23,25)

InChI Key

SEDSPSLGFQVMKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3F

Origin of Product

United States

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